
5-(4-Chlorophenyl)-2-(2,4-difluorophenoxy)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-Chlorophenyl)-2-(2,4-difluorophenoxy)pyridine-3-carbonitrile, commonly referred to as 5-CP-2-DFP, is a synthetic compound that has been studied for its potential use in various scientific research applications. 5-CP-2-DFP is a member of the class of compounds known as heterocyclic aromatic compounds, which are characterized by the presence of at least one ring of atoms containing more than one type of element. This compound has a wide range of applications in research due to its unique properties, and has been studied for its potential use in a variety of fields.
Scientific Research Applications
Chlorophenols: A Review and Their Role in Environmental Science
Chlorophenols (CPs) are important chemicals that have been extensively studied for their environmental impact, especially in the context of municipal solid waste incineration (MSWI). Research has identified CPs as major precursors of dioxins in chemical and thermal processes, including MSWI. Studies highlight the correlation between CP concentrations and the formation of dioxins, indicating CPs' role in environmental pollution and their potential as targets for environmental cleanup efforts. The understanding of CP pathways, including oxidative conversion, hydrolysis, de novo synthesis, and other chemical reactions, sheds light on the formation mechanisms of environmentally persistent pollutants. This knowledge is crucial for developing strategies to mitigate the environmental impact of CPs and related compounds (Peng et al., 2016).
Polychlorinated Dibenzodioxins and Dibenzofurans: Formation and Impact
Polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) are among the most notorious persistent organic pollutants, with significant environmental persistence and toxicity. The literature review on PCDD/Fs focuses on their formation, chlorination, dechlorination, and destruction mechanisms. These compounds are generated in almost all thermal and combustion operations, posing a significant risk due to their extreme toxicity and propensity to bioaccumulate. Understanding the mechanisms governing PCDD/F emissions and their environmental behavior is essential for mitigating their impact and for the development of effective pollution control strategies (Altarawneh et al., 2009).
Hybrid Catalysts in Medicinal Chemistry
The use of hybrid catalysts in the synthesis of medicinally important scaffolds, such as 5H-pyrano[2,3-d]pyrimidine derivatives, demonstrates the potential of advanced chemical methodologies in drug discovery and pharmaceutical research. These catalysts facilitate the development of complex organic molecules with broad applicability in medicine, showcasing the importance of innovative chemical synthesis techniques in the creation of new therapeutic agents. This research area highlights the intersection of chemical synthesis and biomedical application, underscoring the role of novel compounds like 5-(4-Chlorophenyl)-2-(2,4-difluorophenoxy)pyridine-3-carbonitrile in advancing medicinal chemistry (Parmar et al., 2023).
properties
IUPAC Name |
5-(4-chlorophenyl)-2-(2,4-difluorophenoxy)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9ClF2N2O/c19-14-3-1-11(2-4-14)13-7-12(9-22)18(23-10-13)24-17-6-5-15(20)8-16(17)21/h1-8,10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSGVEJGPDMGCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(N=C2)OC3=C(C=C(C=C3)F)F)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-2-(2,4-difluorophenoxy)pyridine-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

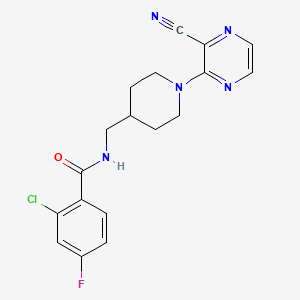
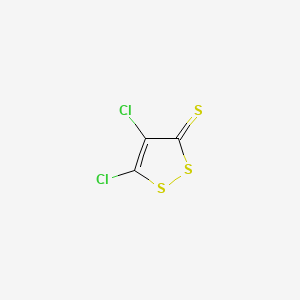
![5-Chloro-2-[(3-fluorobenzyl)oxy]benzoic acid](/img/structure/B2719960.png)
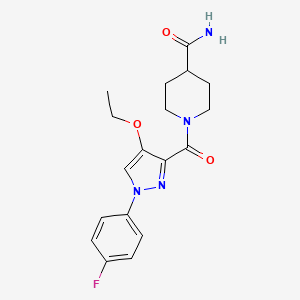
![1-[(2-Phenylbenzimidazol-1-yl)methyl]benzotriazole](/img/structure/B2719962.png)
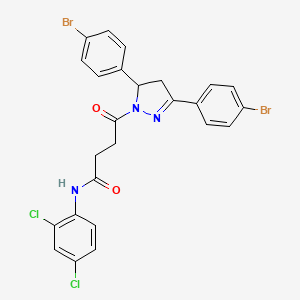
![1-(3-(1H-imidazol-1-yl)propyl)-4-(benzo[d][1,3]dioxole-5-carbonyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2719969.png)

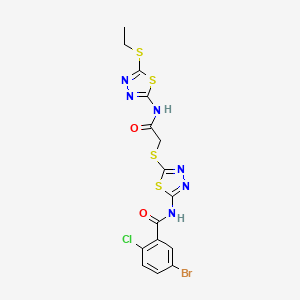
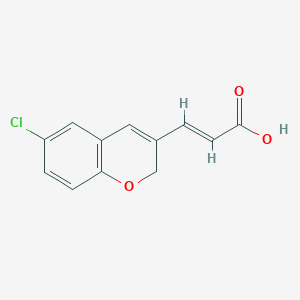
![(Z)-methyl 2-(6-fluoro-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2719974.png)

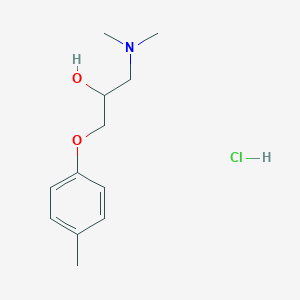
![(E)-4-(N,N-diallylsulfamoyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2719980.png)